![molecular formula C12H8O2 B1203841 萘并[2,1-b]呋喃-2(1H)-酮 CAS No. 4352-63-0](/img/structure/B1203841.png)

萘并[2,1-b]呋喃-2(1H)-酮

描述

“Naphtho[2,1-b]furan-2(1H)-one” is a chemical compound with the molecular formula C12H8O2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “Naphtho[2,1-b]furan-2(1H)-one” involves a multicomponent reaction of aryl aldehydes, hippuric acid, acetic anhydride, and β-naphthol . Another synthesis method involves the reaction of naphthofuran-2-carbohydrazide with chalcones in the presence of acetic acid as a catalyst .

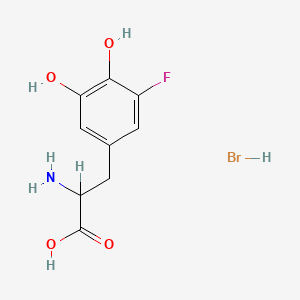

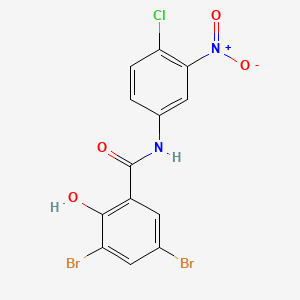

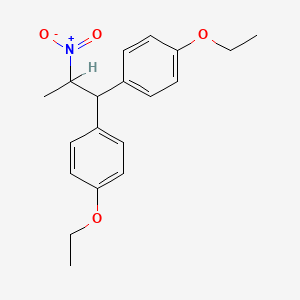

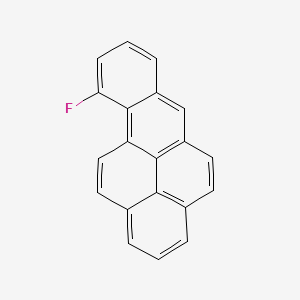

Molecular Structure Analysis

The molecular structure of “Naphtho[2,1-b]furan-2(1H)-one” is characterized by a naphthofuran ring with a carbonyl group at the 2-position . The molecular weight of the compound is 184.19 g/mol .

Chemical Reactions Analysis

“Naphtho[2,1-b]furan-2(1H)-one” undergoes various chemical reactions. For instance, it reacts with phenylhydrazine to form 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan . It also undergoes Vilsmeier formylation to give 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Physical And Chemical Properties Analysis

“Naphtho[2,1-b]furan-2(1H)-one” has a molecular weight of 184.19 g/mol and a molecular formula of C12H8O2 . It has a topological polar surface area of 26.3 Ų and a complexity of 249 . The compound does not have any hydrogen bond donors but has two hydrogen bond acceptors .

科学研究应用

Optoelectronic Properties for Photovoltaic Application

Naphtho[2,1-b:6,5-b′]difuran (DPNDF) and its derivatives have been studied for their optoelectronic properties . These compounds are considered potential organic semiconductor materials due to their low cost, high stability, and earth abundance . The study suggests that the energy gap can be engineered for desirable optoelectronic applications via derivatives designing .

Synthesis of Naphtho[2,3-b]furan-4,9-diones

Naphtho[2,3-b]furan-4,9-dione is an important structural motif present in natural products, drugs, and drug candidates . A visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones . This approach provides a powerful, green, efficient, and facile means to expand the structural diversity of these compounds .

Fluorescent Label for Biomolecules

A fluorescent naphthofuran has been synthesized from an oxobenzopyran by alkaline ring contraction and coupled with various l-amino acids . This compound has been evaluated for its applicability as a fluorescent label for biomolecules and in peptide synthesis .

Acylation of Naphtho[2,1-b]furan

The acylation of 2-ethylnaphtho[2,1-b]furan leads to the formation of a mixture of 1-acetyl-, 5-acetyl-, and 1,5-diacetyl derivatives . The structure of these derivatives has been characterized by IR and NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis methods .

未来方向

作用机制

Target of Action

Naphtho[2,1-b]furan-2(1H)-one and its derivatives have been found to exhibit potent antimicrobial activity . The primary targets of this compound are various microorganisms against which it has shown significant inhibitory effects .

Mode of Action

It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the microorganisms .

Biochemical Pathways

It is suggested that the compound may interfere with essential biochemical processes in the microorganisms, leading to their inhibition .

Result of Action

The result of the action of Naphtho[2,1-b]furan-2(1H)-one is the inhibition of the growth and proliferation of certain microorganisms . This is evidenced by the compound’s potent antimicrobial activity .

属性

IUPAC Name |

1H-benzo[e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLORZFYGDNPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=CC=CC=C23)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195866 | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4352-63-0 | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for Naphtho[2,1-b]furan-2(1H)-ones?

A1: Several synthetic routes have been explored for Naphtho[2,1-b]furan-2(1H)-ones. Two prominent methods include:

- Multicomponent Reaction: This approach utilizes aryl aldehydes, hippuric acid, acetic anhydride, and β-naphthol in a one-pot reaction. Researchers have successfully employed catalysts like Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles [] and HSW@SPIONs [] to facilitate this process, often under microwave irradiation for enhanced efficiency.

- Domino Reaction from Azlactones: This method involves a PTSA-catalyzed reaction between naphthols and azlactones under solvent-free conditions. [] This approach offers a different pathway for the synthesis of these compounds.

Q2: What is the role of catalysts in the synthesis of Naphtho[2,1-b]furan-2(1H)-ones?

A: Catalysts play a crucial role in improving the efficiency of Naphtho[2,1-b]furan-2(1H)-one synthesis. For instance, the use of Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles [] allows for catalyst recovery and reuse, demonstrating its potential for sustainable synthesis. Similarly, HSW@SPIONs [] have been highlighted for their effectiveness in facilitating the multicomponent reaction, showcasing the potential of nanocatalysts in this field.

Q3: Has Naphtho[2,1-b]furan-2(1H)-one been observed as a product of photodegradation?

A: Yes, research has shown that Naphtho[2,1-b]furan-2(1H)-one can be generated during the photodegradation of 2-naphthoxyacetic acid. Specifically, when 2-naphthoxyacetic acid is exposed to UV light under an argon atmosphere, Naphtho[2,1-b]furan-2(1H)-one and β-naphthol are the primary products detected. [] This finding highlights the compound's potential presence as a degradation product in specific environmental conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)